molecular formula C38H56F3N11O12 B8143941 Angiotensin I/II (1-6) (TFA)

Angiotensin I/II (1-6) (TFA)

Cat. No.: B8143941
M. Wt: 915.9 g/mol
InChI Key: NHVJMAYWVZIFSD-QRTQXXRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin I/II (1-6) (Trifluoroacetic Acid) is a peptide fragment derived from the angiotensin I and angiotensin II peptides. It contains the first six amino acids of these peptides and is involved in the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body. The precursor, angiotensinogen, is cleaved by renin to form angiotensin I, which is then hydrolyzed by angiotensin-converting enzyme to form the biologically active angiotensin II .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin I/II (1-6) (Trifluoroacetic Acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the protecting groups are removed.

Industrial Production Methods: Industrial production of Angiotensin I/II (1-6) (Trifluoroacetic Acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Angiotensin I/II (1-6) (Trifluoroacetic Acid) can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or enzymatic conditions.

    Oxidation: Methionine residues, if present, can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., proteases).

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents such as dithiothreitol (DTT).

Major Products:

Scientific Research Applications

Angiotensin I/II (1-6) (Trifluoroacetic Acid) has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and hydrolysis.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Explored for potential therapeutic applications in treating hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Angiotensin I/II (1-6) (Trifluoroacetic Acid) exerts its effects through the renin-angiotensin system. It binds to angiotensin receptors on vascular smooth muscle cells, leading to vasoconstriction and increased blood pressure. The binding of angiotensin II to the angiotensin II receptor type 1 (AT1) stimulates calcium/calmodulin-dependent phosphorylation of myosin, causing smooth muscle contraction .

Comparison with Similar Compounds

    Angiotensin I: A decapeptide that is the precursor to angiotensin II.

    Angiotensin II: An octapeptide that is the active form in the renin-angiotensin system.

    Angiotensin III: A heptapeptide formed by the removal of the N-terminal aspartate from angiotensin II.

Uniqueness: Angiotensin I/II (1-6) (Trifluoroacetic Acid) is unique in that it contains only the first six amino acids of the angiotensin peptides, making it a valuable tool for studying the structure-activity relationships of these peptides. Its truncated structure allows for the investigation of specific interactions with receptors and enzymes in the renin-angiotensin system .

Biological Activity

Angiotensin I/II (1-6) (TFA) is a peptide derived from the renin-angiotensin system (RAS), specifically from the cleavage of angiotensinogen by renin, leading to the production of angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE). This compound plays a significant role in various physiological processes, particularly in cardiovascular regulation and fluid balance. This article explores its biological activity, mechanisms of action, and implications for health and disease.

Overview of Angiotensin Peptides

The RAS is a complex hormonal system that regulates blood pressure and fluid balance. Angiotensin peptides are crucial components of this system, with angiotensin II being the most studied due to its potent vasoconstrictive properties. Angiotensin I/II (1-6) (TFA) represents a fragment of these peptides, retaining some biological activities associated with the full-length peptides.

Key Characteristics

Property Details
Source Derived from angiotensinogen via renin and ACE
Structure Comprises amino acids 1-6 of angiotensin peptides
Biological Role Involved in blood pressure regulation and fluid balance
Half-life Approximately 1-2 minutes for angiotensin II

Angiotensin II primarily exerts its effects through the activation of two main receptors: AT1 and AT2. The AT1 receptor mediates vasoconstriction, sodium retention, and increased blood pressure, while the AT2 receptor generally promotes vasodilation and counteracts the effects mediated by AT1.

Biological Effects

  • Vasoconstriction : Angiotensin II induces vasoconstriction via AT1 receptors located in vascular smooth muscle.
  • Fluid Retention : It stimulates aldosterone secretion from the adrenal glands, promoting sodium and water retention.
  • Cell Proliferation : Angiotensin II can stimulate fibroblast proliferation and collagen synthesis, contributing to tissue remodeling.

Research Findings

Recent studies have highlighted various aspects of angiotensin peptides' biological activity:

  • Cardiovascular Effects : Angiotensin II has been linked to hypertension and heart failure. Inhibition of ACE has shown to reduce cardiovascular events significantly.
  • Metabolic Effects : Angiotensin I/II (1-6) has been found to influence insulin secretion and glucose metabolism in pancreatic islets, suggesting a role in metabolic regulation .
  • Neuroprotective Roles : Emerging evidence suggests that certain angiotensin fragments may exert neuroprotective effects, potentially mitigating neurodegenerative diseases .

Case Study 1: Hypertension Management

A clinical trial investigated the effects of ACE inhibitors on patients with hypertension. The results indicated that lower levels of angiotensin II correlated with reduced blood pressure and improved cardiovascular outcomes.

Case Study 2: Heart Failure

In patients with heart failure, increased levels of ACE2 were associated with improved outcomes due to enhanced conversion of angiotensin II to angiotensin-(1–7), which has protective cardiovascular effects .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55N11O10.C2HF3O2/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50;3-2(4,5)1(6)7/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41);(H,6,7)/t19-,23-,24-,25-,26-,28-,29-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVJMAYWVZIFSD-QRTQXXRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56F3N11O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.